Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrazine ring attached to a pyrrolidine ring, with a tert-butyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(pyrazin-2-yl)azetidine-1-carboxylate: This compound has a similar structure but with an azetidine ring instead of a pyrrolidine ring.
Tert-butyl 3-(methyl(pyrazin-2-ylmethyl)amino)pyrrolidine-1-carboxylate: This compound features a methyl group attached to the pyrazine ring.
Uniqueness
Tert-butyl 3-(pyrazin-2-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrazine ring and a pyrrolidine ring with a tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 3-pyrazin-2-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-4-10(9-16)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRXRPXFKPWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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